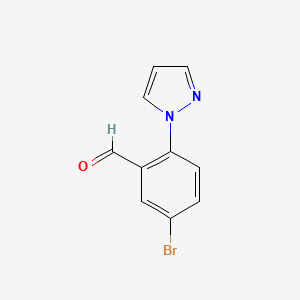
N-(thiophen-2-ylmethyl)heptan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)heptan-3-amine is an organic compound that features a thiophene ring attached to a heptan-3-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)heptan-3-amine typically involves the reaction of thiophen-2-ylmethanol with heptan-3-amine under specific conditions. One common method is to use a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes. These processes often use catalytic systems to increase yield and efficiency. The use of organoboron catalysts, for example, has been explored for direct amidation reactions, providing a more environmentally friendly approach .
化学反応の分析
Types of Reactions
N-(thiophen-2-ylmethyl)heptan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
N-(thiophen-2-ylmethyl)heptan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
作用機序
The mechanism of action of N-(thiophen-2-ylmethyl)heptan-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but has a different amide structure.
Thiophen-2-ylmethanol: Lacks the heptan-3-amine chain but contains the thiophene ring.
Heptan-3-amine: Contains the heptan-3-amine chain but lacks the thiophene ring.
Uniqueness
N-(thiophen-2-ylmethyl)heptan-3-amine is unique due to its combination of a thiophene ring and a heptan-3-amine chain. This structural combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
特性
分子式 |
C12H21NS |
|---|---|
分子量 |
211.37 g/mol |
IUPAC名 |
N-(thiophen-2-ylmethyl)heptan-3-amine |
InChI |
InChI=1S/C12H21NS/c1-3-5-7-11(4-2)13-10-12-8-6-9-14-12/h6,8-9,11,13H,3-5,7,10H2,1-2H3 |
InChIキー |
LFRFAIZPFKQQOV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)NCC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azaspiro[5.6]dodecan-7-one](/img/structure/B13315247.png)

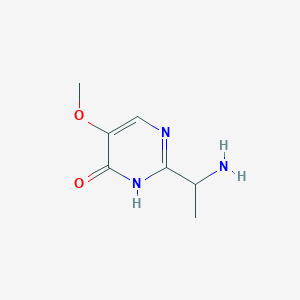

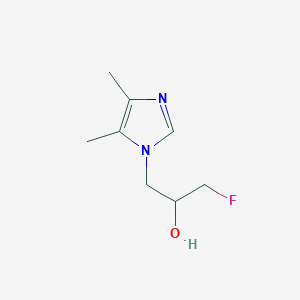

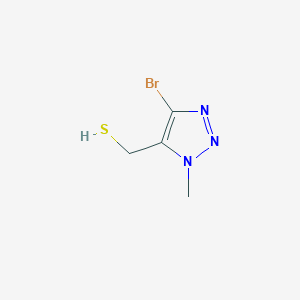
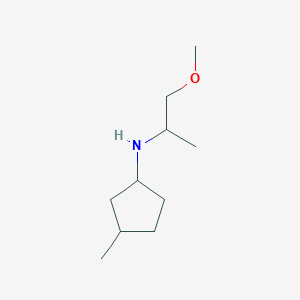


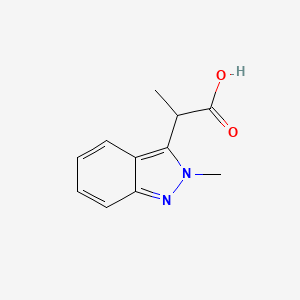
![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
